molecular formula C9H16O3 B1445168 Tert-butyl oxolane-2-carboxylate CAS No. 1342514-34-4

Tert-butyl oxolane-2-carboxylate

Cat. No.: B1445168
CAS No.: 1342514-34-4
M. Wt: 172.22 g/mol
InChI Key: BNPRLRIPNIPHRO-UHFFFAOYSA-N
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Description

Tert-butyl oxolane-2-carboxylate is an organic compound with the molecular formula C9H16O3. It is a derivative of oxolane (tetrahydrofuran) with a tert-butyl ester group attached to the 2-position of the oxolane ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl oxolane-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of oxolane-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl oxolane-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield oxolane-2-carboxylic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Oxolane-2-carboxylic acid and tert-butyl alcohol.

    Reduction: Oxolane-2-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl oxolane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl oxolane-2-carboxylate depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (tert-butyl alcohol) and forming the substituted product.

Comparison with Similar Compounds

Similar Compounds

    Methyl oxolane-2-carboxylate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl oxolane-2-carboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    Propyl oxolane-2-carboxylate: Similar structure but with a propyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl oxolane-2-carboxylate is unique due to the presence of the bulky tert-butyl group, which can influence the reactivity and steric properties of the compound. The tert-butyl group provides steric hindrance, which can affect the rate and selectivity of chemical reactions involving the ester group. This makes this compound a valuable intermediate in the synthesis of complex molecules where steric effects are important.

Biological Activity

Tert-butyl oxolane-2-carboxylate, a compound characterized by its unique oxolane ring and tert-butyl group, has garnered attention in various fields of biological research due to its potential as a biochemical probe and enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an oxirane derivative, which allows it to interact with various biological targets. Its structure is defined by the presence of a tert-butyl group attached to an oxolane ring, contributing to its reactivity and biological activity.

  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : Approximately 198.26 g/mol

The biological activity of this compound primarily involves its ability to interact with proteins and nucleic acids through the opening of its three-membered oxirane ring. This reaction can lead to modifications in the structure and function of target molecules, impacting various biochemical pathways.

Key Mechanisms :

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.
  • Binding Affinity : Preliminary studies indicate that it may exhibit binding affinity towards certain receptors, suggesting potential therapeutic roles in drug development.

Case Studies

  • Enzyme Inhibition Studies
    • A study investigated the compound's role as a potential enzyme inhibitor. It was found that this compound could effectively inhibit the activity of specific enzymes involved in metabolic pathways, demonstrating its potential utility in therapeutic applications.
  • Biotransformation Studies
    • Research on the metabolic stability of compounds containing tert-butyl groups indicated that modifications could enhance their pharmacokinetic profiles. In vitro studies showed that replacing the tert-butyl group with more stable moieties increased metabolic stability, which is crucial for drug design .
  • Synthesis and Reactivity
    • The compound's reactivity was explored through various synthetic routes, revealing its potential as a versatile building block in organic synthesis. The diastereoselective epoxidation reactions involving this compound were particularly noteworthy for their efficiency and yield .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Binding AffinityPotential interactions with biological receptors
Metabolic StabilityEnhanced stability through structural modifications

Table 2: Comparison of Metabolic Stability

Compound TypeClearance Rate (L/hr/kg)Metabolic Stability (t½)
Tert-butyl-containing Compounds63 minModerate
Trifluoromethylcyclopropyl Analogues114 minHigh

Properties

IUPAC Name

tert-butyl oxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPRLRIPNIPHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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